

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dihydroxybenzamide

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Compound of Interest

Compound Name: 2,4-Dihydroxybenzamide

Cat. No.: B1346612

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **2,4-Dihydroxybenzamide**, a molecule of interest in various scientific domains, including pharmacology and materials science. This document details its fundamental chemical and physical characteristics, supported by established experimental protocols for their determination. Furthermore, it explores the potential biological activities of **2,4-Dihydroxybenzamide** as an inhibitor of glutathione reductase and as a potential endocrine disruptor, presenting putative signaling pathways. Experimental workflows for synthesis, purification, and analysis are also delineated. All quantitative data are summarized in structured tables, and logical and experimental flows are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.

Physicochemical Properties

2,4-Dihydroxybenzamide, also known as β -resorcylamide, is a phenolic amide with the chemical formula $C_7H_7NO_3$. Its chemical structure, characterized by a benzene ring substituted with two hydroxyl groups and an amide group, imparts specific physicochemical properties that are crucial for its behavior in chemical and biological systems.

Chemical Structure and Identifiers

- IUPAC Name: **2,4-dihydroxybenzamide**[\[1\]](#)
- CAS Number: 3147-45-3[\[1\]](#)
- Molecular Formula: C₇H₇NO₃[\[1\]](#)
- SMILES: C1=CC(=C(C=C1O)O)C(=O)N[\[1\]](#)
- InChI: InChI=1S/C7H7NO3/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3,9-10H,(H2,8,11)[\[1\]](#)
- InChIKey: IIUJCQYKTGNRHH-UHFFFAOYSA-N[\[1\]](#)

Quantitative Physicochemical Data

The key physicochemical parameters of **2,4-Dihydroxybenzamide** are summarized in the table below. It is important to note that some of these values are predicted based on computational models and should be confirmed by experimental determination for critical applications.

Property	Value	Source
Molecular Weight	153.14 g/mol	[1] [2]
Melting Point	228 °C	[3] [4]
Boiling Point (Predicted)	455.8 ± 15.0 °C	[3] [4]
Density (Predicted)	1.458 ± 0.06 g/cm ³	[3] [4]
pKa (Predicted)	8.15 ± 0.10	[3] [4]
logP (Predicted)	0.197 - 0.669	[5] [6]
Solubility	Soluble in Methanol	[3] [4]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of the key physicochemical properties of **2,4-Dihydroxybenzamide**.

Synthesis of 2,4-Dihydroxybenzamide from Methyl 2,4-Dihydroxybenzoate

This protocol describes the synthesis of **2,4-Dihydroxybenzamide** via the ammonolysis of methyl 2,4-dihydroxybenzoate.^[7]

Materials:

- Methyl 2,4-dihydroxybenzoate
- Ammonia solution (25% in water)
- Deionized water
- Diethyl ether
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask, add methyl 2,4-dihydroxybenzoate (1.69 g, 0.01 mol) to 10 mL of a 25% ammonia solution in water.
- Stir the reaction mixture vigorously at room temperature for 24 hours.
- Remove the excess ammonia and the methanol formed during the reaction under reduced pressure using a rotary evaporator.
- To the resulting residue, add 10 mL of deionized water.
- Extract the aqueous solution with diethyl ether (3 x 20 mL).
- Combine the organic extracts and wash them with deionized water (2 x 15 mL).
- Dry the ether layer over anhydrous sodium sulfate.
- Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield crude **2,4-Dihydroxybenzamide**.

Purification by Column Chromatography

The crude product from the synthesis can be purified using column chromatography.^[7]

Materials:

- Crude **2,4-Dihydroxybenzamide**
- Silica gel (for column chromatography)
- Ethyl acetate (as eluent)
- Glass column
- Collection tubes

Procedure:

- Prepare a slurry of silica gel in ethyl acetate and pack it into a glass column.
- Dissolve the crude **2,4-Dihydroxybenzamide** in a minimal amount of ethyl acetate.
- Carefully load the sample onto the top of the silica gel bed.
- Elute the column with ethyl acetate, collecting fractions in separate tubes.
- Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent to obtain purified **2,4-Dihydroxybenzamide**.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)

- Capillary tubes (sealed at one end)
- Thermometer

Procedure:

- Finely powder a small amount of the purified **2,4-Dihydroxybenzamide**.
 - Pack the powdered sample into a capillary tube to a height of 2-3 mm.
 - Place the capillary tube in the heating block of the melting point apparatus.
 - Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (228 °C).
 - Then, decrease the heating rate to 1-2 °C per minute.
 - Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. A pure compound will have a sharp melting point range of 1-2 °C.
- [\[1\]](#)[\[2\]](#)[\[8\]](#)

Determination of Solubility

This protocol provides a qualitative and semi-quantitative method for assessing solubility.

Materials:

- **2,4-Dihydroxybenzamide**
- Various solvents (e.g., water, methanol, ethanol, acetone, diethyl ether)
- Test tubes
- Vortex mixer

Procedure:

- Add a small, known amount (e.g., 10 mg) of **2,4-Dihydroxybenzamide** to a test tube.

- Add a small volume (e.g., 1 mL) of the chosen solvent to the test tube.
- Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
- Visually inspect the solution for any undissolved solid.
- If the solid dissolves completely, the compound is soluble in that solvent at that concentration.
- If the solid does not dissolve, incrementally add more solvent and repeat the agitation until the solid dissolves or a large volume of solvent has been added, indicating poor solubility.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by monitoring the pH change of a solution of the compound upon titration with a strong base.

Apparatus:

- pH meter with a calibrated electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker

Procedure:

- Accurately weigh a sample of **2,4-Dihydroxybenzamide** and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility in pure water is low).
- Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
- Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).
- Record the initial pH of the solution.

- Add the titrant in small, precise increments, recording the pH after each addition, allowing the reading to stabilize.
- Continue the titration past the equivalence point.
- Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.^{[4][9]}

Determination of logP by High-Performance Liquid Chromatography (HPLC)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be estimated using reversed-phase HPLC.

Apparatus:

- HPLC system with a UV detector
- Reversed-phase column (e.g., C18)
- Mobile phase (a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile)
- A set of standard compounds with known logP values

Procedure:

- Prepare a mobile phase and equilibrate the HPLC column.
- Inject a solution of **2,4-Dihydroxybenzamide** and record its retention time (t_R).
- Inject a series of standard compounds with known logP values that bracket the expected logP of the analyte and record their retention times.
- Calculate the capacity factor (k) for each compound using the formula: $k = (t_R - t_0) / t_0$, where t_0 is the column dead time.

- Create a calibration curve by plotting the known logP values of the standards against their calculated log k values.
- Determine the log k for **2,4-Dihydroxybenzamide** and use the calibration curve to find its corresponding logP value.[\[6\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Potential Biological Activities and Signaling Pathways

While the biological role of **2,4-Dihydroxybenzamide** is not extensively characterized, its structural features suggest potential interactions with biological systems, notably as an enzyme inhibitor and an endocrine disruptor.

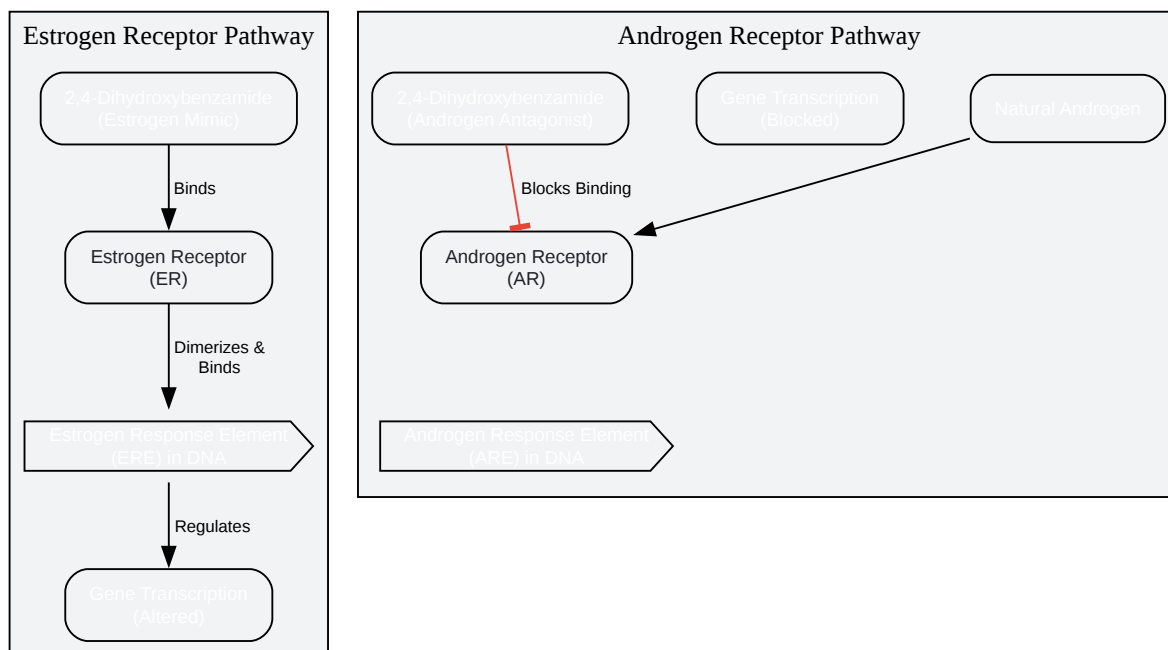
Inhibition of Glutathione Reductase

Derivatives of dihydroxybenzene have been shown to inhibit glutathione reductase, a key enzyme in the cellular antioxidant defense system.[\[13\]](#) The catalytic cycle of glutathione reductase involves the transfer of electrons from NADPH to FAD, which then reduces a disulfide bond in the enzyme's active site, forming a dithiol. This dithiol subsequently reduces glutathione disulfide (GSSG) to two molecules of reduced glutathione (GSH).[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[14\]](#) It is plausible that **2,4-Dihydroxybenzamide** could act as an inhibitor by interacting with the active site cysteine residues, preventing the reduction of GSSG.

Putative inhibition of the Glutathione Reductase catalytic cycle.

Potential as an Endocrine Disruptor

2,4-Dihydroxybenzamide is listed as a potential endocrine-disrupting compound.[\[1\]](#) Endocrine disruptors can interfere with the body's hormonal systems, often by mimicking or blocking the action of natural hormones like estrogen and androgens. They can bind to hormone receptors, such as the estrogen receptor (ER) or the androgen receptor (AR), and trigger or inhibit downstream signaling pathways, leading to adverse health effects.[\[2\]](#)[\[3\]](#)[\[8\]](#)



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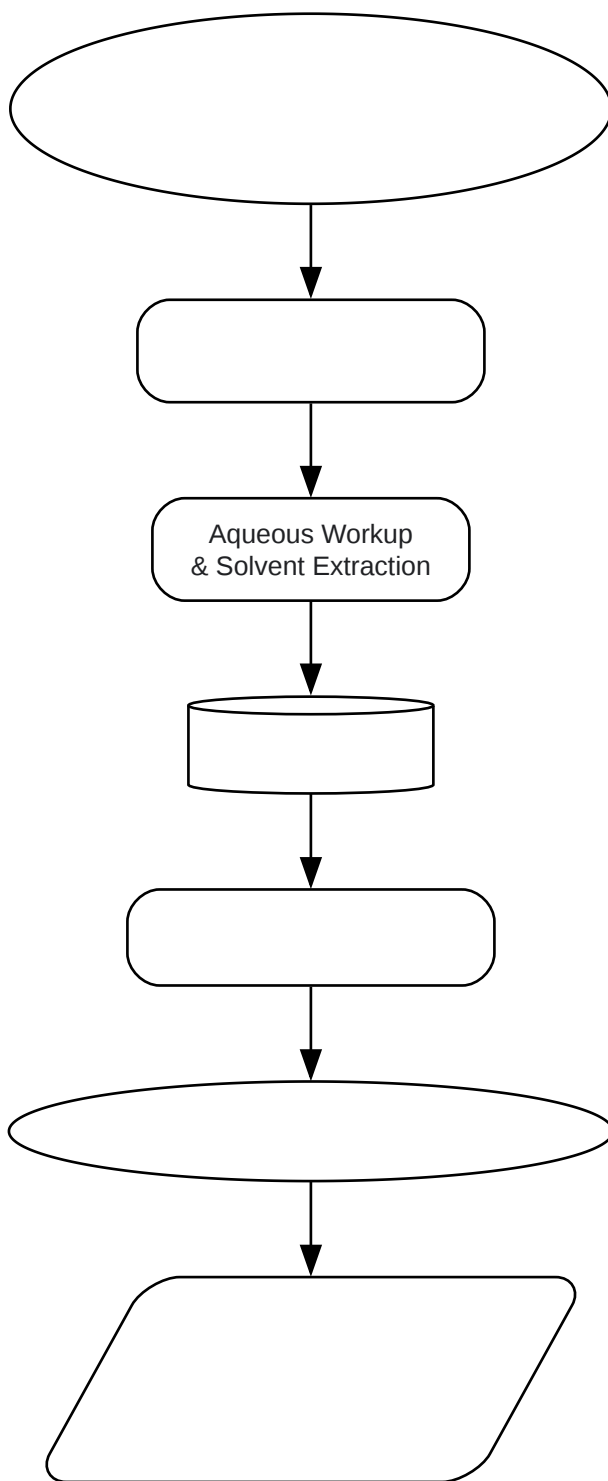
Potential mechanisms of endocrine disruption by **2,4-Dihydroxybenzamide**.

Experimental Workflows

The following diagrams illustrate standardized workflows for key experimental procedures relevant to the study of **2,4-Dihydroxybenzamide**.

Synthesis and Purification Workflow

This workflow outlines the key steps from starting materials to the purified product.

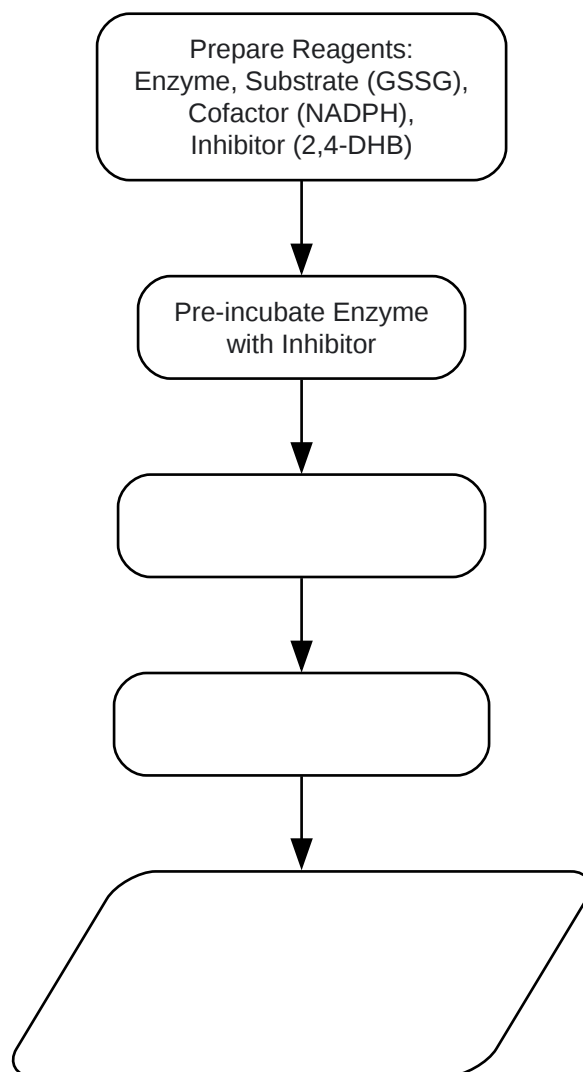


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Workflow for the synthesis and purification of **2,4-Dihydroxybenzamide**.

Enzyme Inhibition Assay Workflow

This diagram illustrates a general workflow for assessing the inhibitory potential of **2,4-Dihydroxybenzamide** on an enzyme like glutathione reductase.



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General workflow for an enzyme inhibition assay.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of **2,4-Dihydroxybenzamide**, along with comprehensive experimental protocols for their determination. The potential biological activities as a glutathione reductase inhibitor and an endocrine disruptor have been explored through putative signaling pathways. The inclusion of structured data tables and visual workflows aims to provide researchers, scientists, and drug

development professionals with a valuable resource for their work with this compound. Further experimental validation of the predicted properties and biological activities is encouraged to fully elucidate the profile of **2,4-Dihydroxybenzamide**.

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